Azepinomycin
Overview
Description
Azepinomycin is an antitumor antibiotic derived from Streptomyces species. It is known for its unique structure and significant biological activity, particularly its ability to inhibit guanase, an enzyme involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepinomycin can be synthesized through various methods. One efficient method involves a one-step, protecting-group-free synthesis in water. This process uses commercially available compounds and is catalyzed by general acid-base reactions . The reaction involves the coupling of an amino-imidazole and a simple sugar through a pH-dependent Amadori rearrangement .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up production. The use of water as a solvent and the absence of protecting groups make the process environmentally friendly and potentially suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Azepinomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new analogues.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound analogues, which have been studied for their biological activities .
Scientific Research Applications
Azepinomycin has a wide range of scientific research applications:
Mechanism of Action
Azepinomycin exerts its effects by inhibiting guanase, an enzyme involved in the purine salvage pathway. This inhibition disrupts purine metabolism, leading to the accumulation of guanine and its derivatives, which can be toxic to cells . The compound mimics the transition state of the enzyme’s natural substrate, thereby effectively blocking its activity .
Comparison with Similar Compounds
Iso-azepinomycin: A structural analogue with potential as a transition-state analog inhibitor of guanase.
Ribofuranosylazepinomycin: Another derivative with similar biological activity.
Uniqueness: this compound’s unique structure and its efficient synthesis in water without protecting groups set it apart from other similar compounds.
Properties
IUPAC Name |
6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYCONTUAROEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C(N1)N=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008765 | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89354-15-4 | |
Record name | Azepinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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